2-amino-1H-pteridin-4-one
Overview
Description
2-amino-1H-pteridin-4-one is a useful research compound. Its molecular formula is C6H5N5O and its molecular weight is 163.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Understanding and Controlling Protein Function : CID has been instrumental in studying various biological processes by enabling reversible and spatiotemporal control over protein function in cells. This has been particularly useful in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing : Engineered systems using CID, like PROTAC-CID platforms, have allowed for inducible gene regulation and editing in mammalian cells. These systems provide a versatile molecular toolbox that can fine-tune gene expression or multiplex biological signals, offering new avenues for research and potential medical applications (Ma et al., 2023).
Resolving Complexities in Cell Biology : CID techniques have provided insights into complex issues in cell biology, particularly in understanding lipid second messengers and small GTPases. The ability to manipulate these systems with CID has helped explain the signaling paradox and improved specificity in studying cellular components (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Applications : In agriculture, CID, particularly carbon isotope discrimination (also abbreviated as CID), has been used to select barley genotypes with high water use efficiency and productivity under various environmental conditions. This selection criterion based on CID has significant potential for improving crop yields and resource use (Anyia et al., 2007).
Understanding Peptide Fragmentation : CID has played a critical role in mass spectrometry, especially in peptide sequencing and understanding fragmentation processes. Knowledge derived from CID experiments has been pivotal in improving peptide identification algorithms and understanding complex reactions during fragmentation (Medzihradszky & Chalkley, 2015).
Properties
IUPAC Name |
2-amino-1H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.